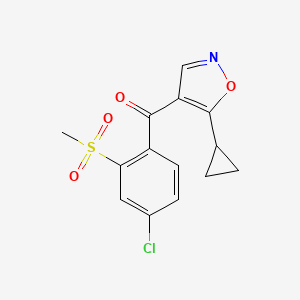

Isoxachlortole

Description

Historical Context of Isoxazole (B147169) Herbicides Development

The history of chemical weed control dates back to the late 19th and early 20th centuries, with early practices involving mineral herbicides like sulfuric acid and sea salt. The mid-1940s marked a significant shift with the development of synthetic pesticides, including the first officially authorized synthetic active substances for herbicides like MCPA and 2,4-D in 1946 scielo.br.

The broader class of isoxazoles, characterized by a five-membered heterocyclic ring containing an oxygen atom next to a nitrogen atom, has found diverse applications beyond agriculture, including pharmaceuticals and insecticides wikipedia.orgresearchgate.net. In the context of herbicides, the development of isoxazole derivatives emerged from research into molecules that inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme wikipedia.org. Isoxaflutole (B1672639), a related isoxazole herbicide, was first synthesized in 1990, with its herbicidal potential identified in 1991, leading to its commercialization by Rhône-Poulenc in 1996 wikipedia.orgnih.gov. Isoxachlortole itself is a synthetic substance belonging to the oxazole (B20620) herbicide group herts.ac.uk.

Academic Significance and Research Trajectories of this compound

This compound's academic significance stems from its role as an HPPD inhibitor, a mode of action that leads to characteristic bleaching symptoms in susceptible plants due to the disruption of carotenoid biosynthesis herts.ac.ukgoogle.com. Research into isoxazole herbicides, including this compound, often focuses on understanding their precise biochemical targets, their behavior in soil, and their systemic movement within plants. For instance, studies on related compounds like isoxaflutole have detailed its conversion into an active diketonitrile derivative within plants and soil, which is the actual HPPD inhibitor nih.gov. This conversion and the subsequent mobility of the active metabolite are crucial aspects of their efficacy and selectivity.

The ongoing research trajectories for isoxazole herbicides involve exploring their chemical diversity and synthesis methods, particularly through techniques like [3+2] cycloaddition, to develop new derivatives with enhanced herbicidal properties researchgate.netresearchgate.net. The understanding of their mode of action, specifically HPPD inhibition, continues to be a subject of detailed research to inform the development of new weed management strategies and to address potential resistance issues nih.govherts.ac.uk.

Classification within Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Systems

Herbicides are classified by organizations such as the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) to facilitate resistance management and aid in herbicide selection ufl.edubcpcpesticidecompendium.org. These systems categorize herbicides based on their mode of action and chemical family.

This compound is classified under the HRAC Group F2, which signifies herbicides that cause "Bleaching: inhibition of 4-hydroxyphenyl-pyruvate-dioxygenase (4-HPPD)" herts.ac.ukhracglobal.com. Similarly, within the WSSA classification system, this compound belongs to Group 27 herts.ac.ukweedscience.org. This classification highlights its specific mechanism of action, which involves interfering with the HPPD enzyme, a key step in the biosynthesis of carotenoids in plants herts.ac.ukgoogle.com.

The HRAC and WSSA systems, while having minor differences, aim to provide a uniform classification of herbicide modes of action globally ufl.edu. This allows farmers and advisors to plan herbicide rotations or mixtures using active ingredients from different mode of action groups, thereby mitigating the development of herbicide resistance in weeds ufl.edu.

Herbicide Classification of this compound

| Classification System | Group | Mode of Action | Chemical Family |

| HRAC | F2 | Bleaching: Inhibition of 4-Hydroxyphenyl Pyruvate Dioxygenase (4-HPPD) herts.ac.ukhracglobal.com | Oxazole herbicide herts.ac.uk |

| WSSA | 27 | Bleaching: Inhibition of 4-Hydroxyphenyl Pyruvate Dioxygenase (4-HPPD) herts.ac.ukweedscience.org | Isoxazoles bcpcpesticidecompendium.org |

Structure

3D Structure

Properties

CAS No. |

141112-06-3 |

|---|---|

Molecular Formula |

C14H12ClNO4S |

Molecular Weight |

325.8 g/mol |

IUPAC Name |

(4-chloro-2-methylsulfonylphenyl)-(5-cyclopropyl-1,2-oxazol-4-yl)methanone |

InChI |

InChI=1S/C14H12ClNO4S/c1-21(18,19)12-6-9(15)4-5-10(12)13(17)11-7-16-20-14(11)8-2-3-8/h4-8H,2-3H2,1H3 |

InChI Key |

LNGRZPZKVUBWQV-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)C2=C(ON=C2)C3CC3 |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Basis of Isoxachlortole

Synthetic Pathways to the Isoxazole (B147169) Core and Pendant Groups

The synthesis of Isoxachlortole typically involves the preparation of its key structural components—the 5-cyclopropyl-1,2-oxazol-4-yl core and the 4-chloro-2-(methylsulfonyl)phenyl pendant group—followed by their coupling.

Synthesis of the Isoxazole Core: The 1,2-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a common motif in many bioactive compounds, and its synthesis often relies on established heterocyclic chemistry. nih.govvulcanchem.comnanobioletters.com A common approach for constructing the isoxazole ring involves the cyclization of 1,3-dicarbonyl compounds with hydroxylamine (B1172632). patsnap.comgoogle.com For the 5-cyclopropyl-isoxazole moiety in this compound, a plausible synthetic route would initiate with cyclopropyl (B3062369) methyl ketone (acetylcyclopropane). chemicalbook.com

Cyclopropyl methyl ketone can be prepared through several methods:

From α-acetyl-γ-butyrolactone, which undergoes hydrolysis/halogenation followed by a ring-closure reaction. patsnap.comgoogle.com

From 5-chloro-2-pentanone, often involving a ring-closure reaction. orgsyn.orggoogle.com

By the action of methylmagnesium bromide on cyclopropyl cyanide. chemicalbook.comorgsyn.org

Once a suitable cyclopropyl-containing diketone precursor, such as 1-cyclopropyl-3-(substituted-phenyl)propane-1,3-dione, is formed, it can react with hydroxylamine hydrochloride to cyclize and yield the 5-cyclopropyl-4-benzoyl isoxazole intermediate. patsnap.comgoogle.com This cyclization step is crucial for establishing the heterocyclic core.

Synthesis of the Substituted Phenyl Pendant Group: The 4-chloro-2-(methylsulfonyl)phenyl group is another critical component. The methylsulfonyl (-SO₂CH₃) moiety is commonly introduced by oxidizing a methylthio (-SCH₃) precursor. google.com For instance, p-methylsulfonyl benzaldehyde (B42025) can be prepared by reacting p-chlorobenzaldehyde with sodium methyl mercaptide to form p-methylthio benzaldehyde, which is then oxidized using hydrogen peroxide in the presence of an oxidation catalyst. google.com Similarly, substituted benzene (B151609) sulfonyl chlorides can serve as raw materials, undergoing reduction and methylation to yield phenyl methyl sulfone derivatives. google.com

Structural Features Influencing Biological Activity and Environmental Stability

The specific arrangement of atoms and functional groups within this compound's structure dictates its herbicidal efficacy and its behavior in the environment.

Influence on Biological Activity (HPPD Inhibition): this compound functions as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) in plants. usda.govgoogle.comnyxxb.cnfrontiersin.org Plastoquinone is a vital cofactor in the synthesis of carotenoid pigments, which protect chlorophyll (B73375) from photo-oxidation. google.com Inhibition of HPPD leads to a deficiency in these pigments, resulting in the characteristic "bleaching" symptoms in susceptible plants, followed by growth suppression and necrosis. google.comfrontiersin.org

Key structural features contributing to its HPPD inhibitory activity include:

The Isoxazole Ring: This heterocyclic moiety is a common structural element in many HPPD inhibitors, including isoxaflutole (B1672639). nyxxb.cn Its electronic properties and ability to engage in specific interactions within the enzyme's active site are crucial.

The Ketone Linker: The methanone (B1245722) (ketone) bridge connecting the isoxazole and the substituted phenyl ring is fundamental. Diaryl ketone structures are frequently found in commercial HPPD inhibitors, suggesting this linkage is critical for effective binding to the enzyme. nih.gov

The Cyclopropyl Group: Positioned on the isoxazole ring, the cyclopropyl group contributes to the steric and electronic profile of the molecule, potentially enhancing binding specificity and inhibitory efficacy. vulcanchem.com

Influence on Environmental Stability: The environmental stability and fate of this compound are influenced by its chemical structure, particularly its susceptibility to hydrolysis and microbial degradation. Like its analog isoxaflutole, this compound is expected to undergo rapid transformation in the environment. usda.govchemicalbook.combayer.comresearchgate.nettamu.eduepa.gov

Hydrolysis: The initial degradation of this compound (and isoxaflutole) in soil and water is primarily a chemical hydrolysis reaction, leading to the formation of a diketonitrile (DKN) derivative. This diketonitrile metabolite is also biologically active and is considered the primary active form in the environment. usda.govchemicalbook.comresearchgate.net The half-life of the parent compound in soil can be very short, often less than 2.1 days, indicating rapid initial transformation. chemicalbook.com

Further Degradation: The diketonitrile metabolite (DKN) is more persistent than the parent compound but can be further metabolized to an inactive benzoic acid derivative through biologically mediated processes. usda.govchemicalbook.comresearchgate.net This sequential degradation pathway ensures that the herbicidal activity eventually diminishes in the environment. Factors such as moisture and temperature can significantly influence the rate of degradation. chemicalbook.com

The rapid degradation of the parent compound and the subsequent breakdown of its active metabolite into inactive forms contribute to its environmental profile, minimizing long-term accumulation. tamu.eduepa.gov

Biochemical Mode of Action of Isoxachlortole in Target Organisms

Pro-herbicidal Activation: Conversion to the Diketonitrile (DKN) Metabolite

Isoxachlortole functions as a pro-herbicide, meaning it lacks significant herbicidal activity in its original form and must undergo bioactivation within the plant to become effective researchgate.netresearchgate.net. This activation process involves its rapid conversion into a diketonitrile (DKN) derivative researchgate.netnih.govusda.gov. This transformation occurs quickly in plants following uptake through roots and shoots, and also in the soil nih.govusda.gov. The resulting DKN metabolite is the active herbicidal principle usda.govcapes.gov.brresearchgate.netnih.gov. Once formed, the DKN is mobile within the plant, exhibiting both xylem and phloem mobility, which contributes to its systemic action nih.gov.

Role of Isoxazole (B147169) Ring Opening in Activation

The conversion of this compound to its active diketonitrile (DKN) metabolite is initiated by the opening of its isoxazole ring researchgate.netresearchgate.netnih.gov. This cleavage of the nitrogen-containing isoxazole ring is a critical step in the bioactivation process, leading to the formation of the phytotoxic cyano diketone researchgate.net. The isoxazole ring is known for its labile N-O bond, which can undergo ring-opening reactions nih.govresearchgate.net.

Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The diketonitrile (DKN) metabolite of this compound is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) herts.ac.uknih.govcapes.gov.brresearchgate.netfao.org. HPPD is a crucial enzyme in plants that catalyzes the formation of homogentisate (B1232598) from p-hydroxyphenylpyruvate and molecular oxygen capes.gov.brcapes.gov.brnih.gov. Homogentisate is a precursor for plastoquinone (B1678516) and α-tocopherol, essential compounds in plant metabolism researchgate.netresearchgate.netunl.edu.

Molecular Mechanism of HPPD Enzyme Inhibition and Substrate Competition

The DKN metabolite of this compound acts as a competitive inhibitor of the HPPD enzyme capes.gov.brcapes.gov.brnih.govkhanacademy.orglibretexts.org. It exhibits tight-binding inhibition, competing directly with the natural substrate, p-hydroxyphenylpyruvate, for the enzyme's active site capes.gov.brcapes.gov.brnih.gov. The DKN possesses a β-(1,3)-diketone moiety, a delocalized π system that is structurally similar to the ketoacid functionality of the HPPD substrate capes.gov.br. This structural mimicry allows the DKN to effectively bind to the active site. Furthermore, this β-(1,3)-diketone moiety is known for its iron-chelating properties capes.gov.br. It is highly probable that the DKN chelates the ferrous iron present in the HPPD active site, forming a stable ion-dipole charge transfer complex that resembles an early reaction intermediate or the initial substrate-iron complex capes.gov.br. The inhibition kinetics demonstrate a time-dependent interaction with the enzyme in its ferrous state, leading to rapid inactivation capes.gov.br. The inhibitor is then slowly released in an unmodified form capes.gov.br.

The inhibitory characteristics of the DKN metabolite of isoxaflutole (B1672639) (a close analogue of this compound) on carrot HPPD in vitro are summarized in the table below:

| Parameter | Value | Reference |

| IC50 value (Carrot HPPD) | 4.9 ± 0.2 nM | capes.gov.br |

| Association Rate Constant (k_on) | 0.2 ± 0.004 μM⁻¹s⁻¹ | capes.gov.br |

| Inhibition Type | Competitive | capes.gov.brcapes.gov.brnih.gov |

| Binding Nature | Potent, Tight-binding | capes.gov.brcapes.gov.brnih.gov |

Downstream Biochemical Cascade: Disruption of Carotenoid Biosynthesis

Inhibition of HPPD by the DKN metabolite prevents the biosynthesis of homogentisate researchgate.netresearchgate.netunl.edu. Homogentisate is a crucial precursor for the production of plastoquinone and α-tocopherol researchgate.netresearchgate.netunl.edu. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase (PDS), an enzyme critical in the carotenoid biosynthesis pathway researchgate.netresearchgate.netunl.edu. The depletion of plastoquinone due to HPPD inhibition indirectly leads to the inactivation of PDS, thereby halting the synthesis of carotenoids researchgate.netresearchgate.netunl.edu. Carotenoids are vital pigments in plants that protect chlorophyll (B73375) from photo-oxidative damage unl.edugoogle.com.

Phytotoxic Manifestations: Bleaching and Growth Suppression in Susceptible Plants

The disruption of carotenoid biosynthesis, a direct consequence of HPPD inhibition, leads to a lack of photoprotection for chlorophyll herts.ac.uknih.govusda.govresearchgate.netunl.edu. Without sufficient carotenoids, chlorophyll becomes susceptible to degradation by UV radiation and reactive oxygen species, resulting in characteristic bleaching of developing plant tissues herts.ac.uknih.govresearchgate.netfao.orgunl.edugoogle.com. This bleaching is typically observed in newly emerging leaves researchgate.net. The severe damage to photosynthetic tissues ultimately leads to growth suppression and, eventually, plant death in susceptible species herts.ac.uknih.govusda.govresearchgate.netunl.eduepo.orggoogleapis.com.

Comparative Analysis of this compound and Other HPPD Inhibitors

This compound is part of a broader class of herbicides known as HPPD inhibitors, which share a common mode of action by targeting the HPPD enzyme unl.eduregulations.gov. These herbicides are chemically diverse but converge on the same biochemical target. Other prominent chemical families within the HPPD inhibitor class include triketones (e.g., mesotrione, sulcotrione, tembotrione, bicyclopyrone), pyrazolones (e.g., pyrasulfotole, tolpyralate, topramezone), and isoxazolidinones (e.g., clomazone) scribd.comunl.edugoogle.com. This compound, along with isoxaflutole, belongs to the isoxazole subgroup of HPPD inhibitors scribd.comunl.edu. While the exact chemical structures differ across these families, they all possess substructures that enable binding to common sites on the HPPD enzyme regulations.gov. This shared mechanism leads to similar phytotoxic symptoms, primarily bleaching, due to the disruption of carotenoid biosynthesis unl.edu.

Metabolism and Degradation Pathways of Isoxachlortole in Biological and Environmental Systems

Transformation in Plants (Phytometabolism)

The transformation of isoxachlortole within plant tissues involves a series of metabolic steps, leading to the formation of active and inactive metabolites.

Conversion Kinetics of this compound to Diketonitrile (DKN) in Plant Tissues

Upon uptake by plants, either through roots or shoots, this compound undergoes rapid conversion to its diketonitrile (DKN) derivative. nih.govusda.govresearchgate.net This transformation is a critical activation step, as DKN is identified as the phytotoxic agent responsible for the herbicide's mode of action, which involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net The conversion process entails the opening of the isoxazole (B147169) ring of the parent compound. nih.govresearchgate.net Research indicates that the parent compound, this compound, is often undetectable in plant tissues shortly after application, with DKN being the predominant metabolite. For instance, in forage plants sampled 25 days post-application, this compound was not detected, while DKN was the primary metabolite found. nih.gov

Subsequent Metabolism of DKN to Benzoic Acid (BA) and Other Identified Products

Following its formation, DKN is further metabolized in plants to a non-toxic benzoic acid (BA) derivative. usda.govresearchgate.netpublish.csiro.auwi.govusda.gov This detoxification pathway is significant for plant tolerance. Studies on the metabolism of this compound in various crops have identified different metabolite profiles:

Wheat: In outdoor-grown wheat, major metabolites included free IFT-BA, accounting for 65–96% of total radioactive residue (TRR) in all commodities, and free IFT-DKN, found at 9.9–21% TRR in forage and straw. The parent this compound was detected only in wheat hay, at 6.5% TRR. fao.org

Poppy: In poppy, free IFT-BA was the predominant compound, comprising 66–94% TRR. Free IFT-DKN was present at lower levels (2.1–3.5% TRR), and the parent compound was not found. fao.org

Sugarcane: For sugarcane, IFT-BA constituted the major identified compound (66–93% TRR). Parent this compound (11% TRR) and IFT-DKN (2.2% TRR) were observed in crops treated via foliar application. fao.org

Additionally, confined rotational crop studies have identified 4-trifluoromethyl benzoic acid (CF3-C6H4-COOH) as a third metabolite, present at concentrations ranging from 10% to 100% TRR. fao.org The significantly higher proportion of BA relative to DKN in plant tissues (23–53%) compared to soil samples (0–5%) suggests an active detoxification capability within plants for DKN. nih.gov

The following table summarizes the approximate percentage of total radioactive residue (TRR) for identified metabolites in various plant commodities:

| Plant Commodity | Parent this compound (% TRR) | Diketonitrile (DKN) (% TRR) | Benzoic Acid (BA) (% TRR) | 4-Trifluoromethyl Benzoic Acid (% TRR) |

| Wheat Hay | 6.5 fao.org | 9.9–21 (forage & straw) fao.org | 65–96 fao.org | Not analyzed fao.org |

| Poppy | Not detected fao.org | 2.1–3.5 fao.org | 66–94 fao.org | 10–100 (confined rotational studies) fao.org |

| Sugarcane | 11 (foliar treated) fao.org | 2.2 (foliar treated) fao.org | 66–93 fao.org | Not analyzed fao.org |

Differential Metabolism as a Basis for Plant Selectivity and Tolerance

Differential metabolism is a primary mechanism contributing to the selectivity of this compound in agricultural settings. wiserpub.comscielo.br The rate and extent to which DKN is converted to the inactive benzoic acid (BA) metabolite directly influence a plant's susceptibility or tolerance to the herbicide. usda.govresearchgate.net Tolerant crops, such as maize, exhibit a more rapid degradation of DKN to BA compared to susceptible weed species, like Abutilon theophrasti. nih.govresearchgate.net For instance, following a pre-emergence application of this compound, only 10% of the extracted 14C activity in corn was the active DKN, whereas in Abutilon theophrasti, this figure was approximately 90%. researchgate.net Moderately susceptible species, such as Ipomoea spp., show an intermediate rate of DKN degradation. researchgate.net This ability of tolerant plants to quickly alter or degrade the herbicide's chemical structure through enzymatic reactions renders the compound less phytotoxic, thereby minimizing crop damage. wiserpub.comscielo.br Plant tolerance also involves the capacity to rapidly metabolize a portion of the herbicide molecules and to recover from any initial damage caused by the herbicide reaching its site of action. scielo.br

Involvement of Plant Metabolic Enzymes (e.g., Cytochrome P450 Monooxygenases, Conjugation Systems)

Plant metabolism of xenobiotics, including herbicides like this compound, typically proceeds through a multi-phase detoxification system. nih.govnih.gov

Phase I: This phase involves initial modifications such as oxidation, reduction, or hydrolysis of the xenobiotic. Cytochrome P450 monooxygenases (P450s) are key enzymes in this phase, increasing the compound's reactivity and solubility. nih.gov Plant P450s are a large superfamily of enzymes known to be involved in the metabolism and detoxification of various pesticides and herbicides. nih.govgoogle.comgoogleapis.comuwa.edu.augoogle.com

Phase II: In this phase, the reactive metabolites generated in Phase I are conjugated with endogenous molecules. Common conjugating agents include glutathione (B108866) (GSH), sugars, or amino acids. This process is mediated by transferases, such as glutathione S-transferases (GSTs), which enhance the solubility of the metabolites, facilitating their detoxification and excretion. nih.govnih.govunl.eduplos.org Glutathione conjugation is recognized as a major pathway for plants to detoxify organic xenobiotics. nih.gov

Phase III: This final phase involves the transport of these conjugated xenobiotics into vacuoles or extracellular spaces, often facilitated by ATP-binding cassette (ABC) transporters. This compartmentalization prevents interaction with cellular components, thereby reducing toxicity. nih.govnih.govunl.edu Some herbicide safeners, such as dichlormid, can enhance this detoxification process by elevating the levels of both GSH and extractable GST activity in plants like maize seedlings. nih.gov

Degradation in Soil Ecosystems

The degradation of this compound in soil ecosystems is primarily driven by abiotic processes, leading to the formation of its active metabolite and subsequent breakdown products.

Abiotic Hydrolysis Pathways and Kinetics in Soil

This compound undergoes rapid conversion to its diketonitrile (DKN) derivative in soil, a process primarily attributed to abiotic hydrolysis. nih.govusda.govresearchgate.netusda.gov This initial transformation is largely chemical, with biological activity having minimal influence on its kinetics. nih.gov For instance, studies have shown similar half-lives for this compound in sterile (1.8 days) and nonsterile (1.4 days) soil, indicating the dominance of abiotic hydrolysis. nih.gov

The kinetics of this compound hydrolysis in soil are influenced by several environmental factors:

pH: The rate of hydrolysis increases significantly with increasing pH. At 295 K (22°C), the degradation rate at pH 9.3 was observed to be 100-fold faster than at pH 3.8. researchgate.netnih.gov The specific mechanism of the reaction can also vary depending on the pH range. nih.gov

Temperature: Higher temperatures accelerate the hydrolysis of this compound. usda.govresearchgate.netnih.gov

Soil Moisture: Degradation is faster in moist soil conditions compared to air-dry soil. At 25°C, half-lives were 9.6 days in air-dry soil, 2.4 days at -1500 kPa moisture, and 1.5 days at -100 kPa moisture. nih.gov

The decrease in this compound concentration in soil is directly correlated with an increase in DKN concentration. researchgate.netnih.gov This hydrolysis typically follows pseudo-first-order kinetics. researchgate.netnih.gov While DKN is formed rapidly, it subsequently degrades to benzoic acid (BA) in soil, similar to plant metabolism. nih.gov However, the benzoic acid derivative (BA), a known degradation product of DKN in plants, was not detected in studies specifically focusing on the abiotic hydrolysis of this compound to DKN. nih.gov

This compound has a very short half-life in soil, generally ranging from 12 hours to 3 days under laboratory conditions, though some studies report 8 hours to 4 days. nih.govfao.org This half-life is dependent on factors such as soil type, pH, and moisture content. nih.gov In contrast, its primary metabolite, DKN, is more persistent, with laboratory soil half-lives reported between 20-30 days nih.gov and 20-56 days. fao.org The inactive benzoic acid (IFT-BA) metabolite exhibits even greater persistence in soil, with half-lives ranging from 290 to 980 days. fao.org

Sorption to soil particles, particularly clay and organic matter, plays a role in the mobility and availability of these compounds. This compound is more strongly sorbed to soil than DKN and BA. usda.govusda.gov Sorption of both this compound and DKN tends to increase with higher soil organic matter content, and can also increase with higher clay content and lower soil pH. usda.gov The phenomenon of "rechargeable activity" observed with this compound, where herbicidal activity is reactivated after rainfall, is linked to the desorption of the parent compound coupled with its hydrolysis, which resupplies the soil solution with the bioactive DKN product. researchgate.netusda.gov

The following table summarizes the typical half-lives of this compound and its key metabolites in soil:

| Compound | Typical Half-Life in Soil (Laboratory Conditions) | Influencing Factors |

| This compound | 12 hours – 3 days nih.gov (or 8 hours – 4 days fao.org) | Soil type, pH, moisture, temperature nih.govusda.govnih.govresearchgate.netnih.gov |

| Diketonitrile (DKN) | 20–30 days nih.gov (or 20–56 days fao.org) | |

| Benzoic Acid (BA) | 290–980 days fao.org |

Microbial Biodegradation Processes

Isoxaflutole (B1672639) is rapidly degraded in soils, with field half-lives typically ranging between 1 to 3 days, forming the diketonitrile (DKN) derivative. DKN, which is the actual herbicidal compound, has longer half-lives ranging from 8 to 24 days, though in some test soils, it can persist for as long as 124 days. apvma.gov.au The rapid dissipation of parent isoxaflutole in soil is primarily mediated by microbial metabolism. epa.gov

Soil microorganisms play a crucial role in the degradation of isoxaflutole and its metabolites. Studies have shown that microbial communities in the maize rhizosphere are involved in the biodegradation of isoxaflutole to DKN and subsequently to the benzoic acid derivative. usamv.ro Both bacteria and mold fungi are key representatives of the microflora contributing to this degradation. usamv.ro Research indicates that while the total number of microorganisms may decrease with increasing herbicide concentration, resistant strains, particularly mold fungi, can develop and utilize the herbicide as a carbon source. usamv.ro Nitrogen-fixing bacteria have also been observed to increase in number with higher rates of isoxaflutole in the soil, suggesting their involvement or resilience in the degradation process. usamv.ro The transformation of DKN to BA is largely attributed to the biological activity of the soil. researchgate.net, nih.gov

Role of Soil Bacterial and Fungal Communities in Degradation

Influence of Environmental Factors on Soil Degradation Rate

The degradation rate of isoxaflutole and its metabolites in soil is significantly influenced by various environmental factors, including soil moisture, temperature, pH, and organic matter content.

Soil moisture and temperature are critical factors affecting the transformation of isoxaflutole. The conversion of isoxaflutole to DKN, which is primarily a chemical hydrolysis, increases with higher moisture contents and elevated temperatures. usda.gov, nih.gov, researchgate.net, nih.gov For instance, at 25°C, the half-life of isoxaflutole decreased from 9.6 days in air-dry soil to 1.5 days under moist conditions (-100 kPa moisture regime). researchgate.net This indicates that dry soil conditions can lead to isoxaflutole remaining relatively stable and unavailable, with subsequent rainfall causing rapid transformation to DKN. apvma.gov.au Similarly, increasing temperature from 5°C to 35°C significantly accelerates the degradation, with half-lives decreasing from 13.9 days to 0.8 days, respectively. researchgate.net

Table 1: Isoxaflutole Half-Lives Under Different Soil Moisture Regimes (at 25°C) researchgate.net

| Moisture Regime | Half-Life (days) |

| Air-dry | 9.6 |

| -1500 kPa | 2.4 |

| -100 kPa | 1.5 |

Soil pH also plays a significant role in the degradation of isoxaflutole. The rate of abiotic conversion of isoxaflutole to DKN increases with increasing pH. usda.gov, nih.gov, nih.gov This highlights the importance of soil acidity or alkalinity in determining the initial breakdown speed of the parent compound.

The organic matter content of the soil influences the sorption and, consequently, the mobility and degradation of isoxaflutole and its metabolites. Sorption of both isoxaflutole and DKN tends to increase with increasing soil organic matter content. usda.gov Higher organic carbon content generally leads to increased adsorption, which can affect the availability of the compounds for degradation. epa.gov Some studies also suggest that sorption increases with increasing clay content and decreasing soil pH. usda.gov

Soil Moisture and Temperature Effects on Hydrolysis and Biodegradation

Formation, Persistence, and Mobility of Soil Metabolites (DKN, BA)

Isoxaflutole rapidly converts to its primary metabolite, diketonitrile (DKN), which is the active herbicidal compound. apvma.gov.au, usda.gov, usda.gov, nih.gov, researchgate.net, wi.gov, usda.gov, usamv.ro, researchgate.net, nih.gov, researchgate.net DKN is then further metabolized to a non-toxic benzoic acid (BA) metabolite. usda.gov, usda.gov, nih.gov, researchgate.net, wi.gov, usda.gov, usamv.ro, researchgate.net, researchgate.net

Persistence: Isoxaflutole has a very short soil half-life, typically less than 1.4 days. researchgate.net In contrast, DKN is more stable and persistent in soil, with half-lives ranging from 8 to 16 days, and in some cases, up to 124 days. apvma.gov.au, researchgate.net The BA metabolite is considered biologically inactive but is very stable. researchgate.net The persistence of DKN can lead to carry-over effects from one growing season to another. epa.gov

Mobility: The mobility of isoxaflutole and its metabolites differs significantly. Isoxaflutole itself exhibits limited mobility in soils and is more strongly sorbed than its DKN and BA metabolites. apvma.gov.au, usda.gov It tends to be retained at the soil surface. nih.gov However, DKN is considerably more mobile and soluble than the parent compound. apvma.gov.au, usda.gov, nih.gov, researchgate.net, epa.gov, researchgate.net, researchgate.net DKN's greater mobility increases the likelihood of its migration and potential contamination of water resources. researchgate.net It can leach further down the soil profile and has been detected in groundwater and surface water. apvma.gov.au, usda.gov, epa.gov The BA metabolite also exhibits higher solubility and mobility compared to isoxaflutole. researchgate.net Field studies using lysimeters have confirmed that DKN is more mobile than isoxaflutole and can be quantified in soil solution at depths of 40 cm. researchgate.net

Table 2: Properties Affecting Mobility of Isoxaflutole and its Metabolites nih.gov, researchgate.net, researchgate.net

| Compound | Log P | Water Solubility (mg L⁻¹) | Mobility in Soil | Half-Life in Soil (days) |

| Isoxaflutole | 2.19 | 6.2 | Restricted | 12 hours to 3 days |

| Diketonitrile (DKN) | 0.4 | 326 (or 1290 mmol L⁻¹) | More Mobile | 8 to 30 days (up to 124) |

| Benzoic Acid (BA) | - | 0.017 mmol L⁻¹ | Mobile | Very stable |

Note: Water solubility for DKN and BA are presented as reported in different units in the sources. Log P for BA was not consistently found in the provided sources.

Environmental Fate and Transport Dynamics of Isoxachlortole and Its Metabolites

Adsorption and Desorption Characteristics in Soil and Sediment Matrices

The adsorption and desorption characteristics of Isoxaflutole (B1672639) and its key metabolites in soil and sediment matrices are critical determinants of their environmental mobility and bioavailability. Isoxaflutole's mobility in soil can range from mobile to relatively immobile, with adsorption being a reversible process . Adsorption capacity is significantly influenced by soil properties, particularly increasing with higher soil organic carbon (OC) content . Studies have shown that Isoxaflutole and its diketonitrile (DKN) degradate exhibit greater sorption to soils with higher organic matter and clay content, and lower soil pH .

Quantitatively, Freundlich adsorption (Kads) values for Isoxaflutole demonstrate this dependency on organic carbon, ranging from 0.51 in sand (0.5% OC) to 14.4 in loam sediment (8.7% OC) . The organic carbon-water (B12546825) partition coefficient (Koc) values for Isoxaflutole have been reported as 101 mL g⁻¹ in sand with 0.5% OC and 134 mL g⁻¹ sigmaaldrich.comctdbase.org. For its primary metabolite, DKN (RPA 202248), Koc values are generally lower, reported as 117 in sand with 0.38% OC and 17 mL g⁻¹ sigmaaldrich.comctdbase.org. This indicates that Isoxaflutole tends to be more strongly sorbed to soil particles than DKN, with sorption of the parent compound being 6 to 12-fold greater than DKN, especially in soils with low organic matter ctdbase.org. Based on Freundlich organic carbon sorption constants, Isoxaflutole and DKN are categorized into "very high" and "high" mobility classes, respectively, suggesting their potential for leaching .

Table 1: Adsorption Coefficients (Koc) for Isoxaflutole and Diketonitrile

| Compound | Soil Type / Organic Carbon Content | Koc (mL g⁻¹) | Source |

| Isoxaflutole | Sand (0.5% OC) | 101 | sigmaaldrich.com |

| Isoxaflutole | General | 134 | ctdbase.org |

| Diketonitrile | Sand (0.38% OC) | 117 | sigmaaldrich.com |

| Diketonitrile | General | 17 | ctdbase.org |

Leaching Potential to Groundwater Systems

The potential for Isoxaflutole and its metabolites to leach into groundwater systems is a significant environmental concern. While the parent compound, Isoxaflutole, dissipates rapidly in soil and water, reducing its direct transport to groundwater, its transformation products, particularly DKN, exhibit greater mobility and persistence .

Studies indicate that Isoxaflutole itself is generally not found below 6 cm soil depth and was not detected in leachate from tested soils . However, the metabolite DKN (RPA 202248) has shown mobility in aged soil column leaching tests and is expected to persist and accumulate in groundwater sigmaaldrich.com. Despite this, field dissipation studies have rarely detected DKN below surface soil layers. Modeling studies, such as those conducted in Germany on sandy soils, suggest that only very low amounts of DKN reach groundwater even under high rainfall scenarios. Mitigating factors, such as rapid degradation rates in tropical to sub-tropical coastal regions where sugarcane (a crop Isoxaflutole is used on) is grown, and cultural methods like green-cane harvesting that increase organic matter retention, can help bind DKN in field soils and reduce leaching potential. Furthermore, label restrictions requiring a minimum of 10% clay in treated soils are intended to restrict potential leaching. Recent studies in Michigan also reported rare detections of Isoxaflutole and its degradates in shallow groundwater downgradient from application areas.

Surface Water Runoff and Transport Mechanisms

Isoxaflutole and its transformation products also have the potential for runoff into surface water . Like groundwater, the rapid dissipation of the parent Isoxaflutole minimizes its direct transport to surface water . However, its degradates, DKN (RPA 202248) and benzoic acid (BAA or RPA 203328), are mobile and are expected to persist and accumulate in surface water sigmaaldrich.com.

Monitoring data show that DKN and BAA are detected more frequently than the parent compound in surface water samples. Maximum concentrations of these degradates in surface water typically occur within approximately five weeks following Isoxaflutole application, particularly after rainfall-runoff events. While carryover of DKN and BAA from one application year to the following spring has been observed, with springtime concentrations being 1–5% of the post-application maxima, long-term accumulation in semi-static water bodies is not evident from modeling results nih.gov. Pesticide transport in models like SWAT accounts for both dissolved and sorbed components, with dissolved pesticides transported by water and sorbed phases undergoing sediment transport and deposition during runoff events nih.gov.

Volatilization from Soil and Water Surfaces

Volatilization is considered a minor route of dissipation for Isoxaflutole from soil and water surfaces sigmaaldrich.com. The compound has a very low vapor pressure, reported at 7.5 x 10⁻⁹ mmHg at 25 °C sigmaaldrich.com. Similarly, its Henry's Law constant is low, documented as 1.8 x 10⁻¹⁰ torr m³ mole⁻¹ sigmaaldrich.com. These low values suggest that Isoxaflutole is unlikely to readily volatilize into the atmosphere. Based on its physicochemical properties, Isoxaflutole is expected to exist primarily in the particulate phase in the ambient atmosphere, and can be removed from the air through wet and dry deposition processes.

Persistence and Environmental Half-lives of Parent Compound and Key Degradates in Various Compartments

Isoxaflutole degrades rapidly and sequentially in the environment, primarily transforming into its active metabolite, DKN, and subsequently to a non-active benzoic acid derivative nih.govnih.govuni.lusigmaaldrich.com. The persistence of these compounds varies significantly across different environmental compartments, as summarized in Table 2.

Table 2: Environmental Half-lives of Isoxaflutole and Its Metabolites

| Compound | Compartment / Condition | Half-life (t½) | Source |

| Isoxaflutole | |||

| Aerobic Soil | 1.3–2.3 days (field/lab) | nih.gov | |

| 0.9–1.3 days (typical) | nih.gov | ||

| 2.4 days | sigmaaldrich.com | ||

| <1.4 days | nih.gov | ||

| 14–24 hours | uni.lu | ||

| 0.3–4.3 days (lab aerobic) | nih.gov | ||

| 0.4–4.5 days (field diss.) | nih.gov | ||

| 30 hours (sandy loam) | |||

| 56 hours (clay soil) | |||

| 9–18 days (field soil texture dependent) | |||

| Hydrolysis (pH 7) | 20.1 hours | sigmaaldrich.com | |

| 0.84 days | nih.gov | ||

| 1 day | |||

| Photolysis in Water | 6.7 days | sigmaaldrich.com | |

| 23 hours | sigmaaldrich.com | ||

| Anaerobic Aquatic Metabolism | <2 hours | sigmaaldrich.com | |

| DKN (RPA 202248) | |||

| Aerobic Soil | 11.5–45 days (field/lab) | nih.gov | |

| 61 days | sigmaaldrich.com | ||

| 8–16 days | nih.gov | ||

| 10–39 days (lab aerobic) | nih.gov | ||

| 6.5–21 days (field diss.) | nih.gov | ||

| Anaerobic Aquatic Metabolism | 316 days | sigmaaldrich.com | |

| Aquatic Systems | 66–100+ days | ||

| Hydrolysis | Stable | sigmaaldrich.com | |

| Photolysis in Water | Stable | sigmaaldrich.com | |

| BA (RPA 203328) | |||

| Aerobic Soil Metabolism | 977 days | ||

| Hydrolysis | Stable at pH 7 | ||

| Photolysis in Water | Stable |

Isoxaflutole is characterized by a very short half-life in soil, typically ranging from less than a day to a few days, indicating its rapid transformation nih.govnih.govnih.govuni.lu. This rapid degradation is primarily due to abiotic hydrolysis and microbially-mediated metabolism . In contrast, its primary metabolite, DKN (RPA 202248), is considerably more stable and persistent in soil, with half-lives ranging from weeks to months nih.govnih.govsigmaaldrich.com. DKN is often the predominant form of the herbicide found under field conditions uni.lu. The sum of concentrations of Isoxaflutole and DKN in soil has a longer half-life, extending to 45-63 days depending on soil texture.

Weed Resistance Mechanisms to Isoxachlortole and Strategies for Management

Target-Site Resistance (TSR) Mechanisms

Target-site resistance (TSR) occurs when a genetic mutation alters the herbicide's target protein, reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. hracglobal.comgrowiwm.org This is a common resistance mechanism for many herbicides and typically involves a change in the structure of the target protein, an increase in the expression of the target protein, or an increase in the number of copies of the gene encoding the target site. hracglobal.com For isoxachlortole, the target site is the HPPD enzyme.

While resistance to HPPD inhibitors has been predominantly linked to non-target-site mechanisms, research has identified specific genetic mutations within the HPPD gene that can confer tolerance or resistance. nih.govmdpi.com These mutations typically involve nonsynonymous single nucleotide polymorphisms (SNPs) that result in an amino acid substitution in the enzyme, altering its structure and affinity for the herbicide. nih.gov

Studies using base editing to mutagenize the HPPD gene have successfully identified mutations that increase tolerance to isoxaflutole (B1672639), which is rapidly converted to diketonitrile, the same active compound as this compound. nih.gov For example, a Y342H mutation in the Arabidopsis HPPD gene and a corresponding Y388H mutation in the soybean HPPD gene were shown to significantly increase tolerance to isoxaflutole. nih.gov Other research has identified additional mutations in the HPPD gene of various species that confer resistance to HPPD-inhibiting herbicides. google.com While the evolution of target-site resistance to HPPD inhibitors in field populations has been considered slow, these findings demonstrate the potential for such mechanisms to arise. nih.gov

Table 1: Examples of Identified HPPD Gene Mutations Conferring Resistance to HPPD-Inhibiting Herbicides This table is interactive. Click on the headers to sort the data.

| Mutation | Species Studied | Herbicide(s) Tolerance | Reference |

|---|---|---|---|

| Y342H | Arabidopsis thaliana | Mesotrione, Isoxaflutole | nih.gov |

| Y388H | Soybean (Glycine max) | Mesotrione, Isoxaflutole | nih.gov |

| N338D | Rice (Oryza sativa) | Mesotrione, Tembotrione, Isoxaflutole | nih.gov |

| P336L | Rice (Oryza sativa) | Tembotrione | nih.gov |

Non-Target-Site Resistance (NTSR) Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govnih.gov These mechanisms are generally more complex than TSR and can include enhanced herbicide metabolism, reduced herbicide uptake or translocation, and sequestration of the herbicide away from its site of action. growiwm.orgnih.gov NTSR is a significant concern because it can confer resistance to herbicides from different chemical classes, a phenomenon known as cross-resistance. nih.gov

The most prevalent mechanism of resistance to HPPD inhibitors, including this compound, is enhanced metabolism. unl.edu In this form of NTSR, resistant weeds can rapidly detoxify the herbicide into non-phytotoxic compounds before it can reach and inhibit the HPPD enzyme. growiwm.orgmdpi.com This metabolic process often involves three phases: conversion, conjugation, and compartmentation. mdpi.com

The detoxification is primarily carried out by large and versatile enzyme families, most notably cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). mdpi.combiorxiv.org Overexpression of genes encoding these enzymes has been linked to herbicide resistance in numerous weed populations. biorxiv.orgnih.gov For instance, the resistance of wild radish to HPPD inhibitors has been associated with the overexpression of specific P450 and other metabolic enzyme genes. nih.gov Similarly, maize tolerance to this compound is achieved through rapid detoxification by P450 enzymes, a capability that susceptible weeds lack. The use of P450 inhibitors, such as malathion, can synergize with HPPD inhibitors, increasing their efficacy against resistant populations and confirming the role of metabolic degradation. mdpi.com

Table 2: Key Enzyme Families Implicated in Metabolic Herbicide Resistance This table is interactive. Click on the headers to sort the data.

| Enzyme Family | Function in Resistance | Implicated in Resistance To | Reference |

|---|---|---|---|

| Cytochrome P450s (P450s) | Catalyze oxidation, hydroxylation, and other reactions to detoxify herbicides. | HPPD inhibitors, PPO inhibitors, ALS inhibitors, etc. | mdpi.comnih.govmdpi.comgoogle.com |

| Glutathione S-Transferases (GSTs) | Catalyze the conjugation of glutathione to herbicide molecules, increasing their water solubility for sequestration. | HPPD inhibitors, Glufosinate, Atrazine, etc. | biorxiv.orgnih.govnih.gov |

| Glucosyltransferases (GTs) | Conjugate glucose to herbicide molecules, which aids in detoxification and sequestration. | Phenylurea herbicides, etc. | mdpi.com |

Another potential NTSR mechanism is the reduced absorption of the herbicide through the leaf or root surface, or slowed translocation (movement) of the herbicide within the plant to its site of action in the growing points. nih.govnih.gov Various physiological and anatomical barriers can contribute to reduced uptake. Once inside the plant, herbicides like this compound's active metabolite, diketonitrile, must be systemically translocated to be effective. Impaired translocation can limit the amount of active ingredient that reaches the target HPPD enzyme, allowing the plant to survive.

While reduced uptake and translocation are confirmed resistance mechanisms for some herbicides, such as glyphosate, current research indicates this is not the primary mechanism of resistance to HPPD inhibitors in major weed species. nih.govunl.edu Studies on HPPD-inhibitor resistant populations of Amaranthus species and wild radish have found that resistance is primarily due to enhanced metabolism, with no significant differences in herbicide uptake or translocation observed between resistant and susceptible biotypes. unl.edu

Compartmentalization, or sequestration, is an NTSR mechanism where the herbicide or its metabolites are physically moved to locations within the cell or plant where they cannot cause harm. hracglobal.comnih.gov This often involves transporting the herbicide into the cell's vacuole, which acts as a metabolic "garbage can," or binding it to the cell wall. growiwm.org This process is frequently the final step in metabolic detoxification, where conjugated herbicide metabolites are actively pumped into the vacuole by transporters like ABC transporters. mdpi.com

This mechanism effectively isolates the herbicide from its target site in the chloroplasts. While sequestration is a known component of NTSR for various herbicides, its specific role as a primary resistance mechanism to this compound, independent of enhanced metabolism, is not well-documented. mdpi.comresearchgate.net It is generally considered part of the broader metabolic resistance pathway that is dominant for HPPD inhibitors.

Reduced Herbicide Uptake or Translocation within Resistant Plants

Evolution of Cross-Resistance and Multiple Resistance Patterns in Weed Populations

The evolution of NTSR, particularly metabolic resistance, presents a significant challenge for weed management because it can lead to broader resistance patterns. unl.edu These patterns are defined as:

Cross-Resistance: A single resistance mechanism (e.g., an enhanced P450 enzyme) confers resistance to two or more herbicides, often from the same chemical class or mode of action, but sometimes across different modes of action. growiwm.org

Multiple Resistance: A weed biotype possesses two or more distinct resistance mechanisms (e.g., both a target-site mutation and enhanced metabolism), allowing it to survive herbicides with different modes of action. hracglobal.comfrontiersin.org

Metabolic resistance is a major driver of unpredictable cross-resistance. growiwm.org An enzyme system that evolves to degrade one herbicide may be capable of degrading other, chemically unrelated herbicides, even those the weed population has never been exposed to. growiwm.orgnih.gov This has been observed in wild radish populations that exhibited cross-resistance to HPPD inhibitors without any prior selection pressure from these herbicides. unl.edu

The stacking of different resistance mechanisms leads to multiple resistance, which severely limits chemical control options. frontiersin.org For example, populations of Amaranthus species have been identified with resistance to HPPD inhibitors as well as to four other herbicide modes of action. centerforfoodsafety.org The evolution of these complex resistance patterns underscores the need for integrated weed management programs that reduce the reliance on single herbicide modes of action and incorporate diverse chemical and non-chemical control tactics. hracglobal.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-D |

| Amitrole |

| Atrazine |

| Bicyclopyrone |

| Bromoxynil |

| Carfentrazone-ethyl |

| Diketonitrile |

| Fomesafen |

| Glufosinate |

| Glyphosate |

| Isoxaflutole |

| This compound |

| Malathion |

| Mesotrione |

| Nicosulfuron |

| Oxyfluorfen |

| Piperonyl butoxide (PBO) |

| Pretilachlor |

| Pyrasulfotole |

| Sulcotrione |

| Tembotrione |

| Topramezone |

Integrated Weed Management (IWM) Approaches for Resistance Mitigation and Sustainable Use

Integrated Weed Management (IWM) is a comprehensive and sustainable approach to managing weed populations by combining various control methods, thereby minimizing economic, health, and environmental risks. agronomyjournals.comfarmonaut.comrodaleinstitute.org This strategy is crucial for mitigating the development of herbicide resistance, including to this compound, and ensuring the long-term viability of agricultural systems. bayer.comwur.nl IWM diversifies weed management tactics, which reduces the selection pressure for resistant weeds and helps maintain the effectiveness of herbicides. agronomyjournals.comhracglobal.com The core principle of IWM is to disrupt the life cycle of weeds at multiple stages through a combination of preventative, cultural, mechanical, biological, and chemical methods. bayer.comwur.nl

Cultural Control Methods

Cultural practices are fundamental to IWM as they create an environment that favors crop growth over weed establishment and proliferation. mdpi.com These proactive strategies can significantly reduce the reliance on herbicides.

Crop Rotation: Rotating crops is a cornerstone of IWM and a powerful tool for preventing herbicide resistance. msu.eduredekopmfg.com Planting different crops in successive seasons disrupts the life cycles of specific weeds that are often associated with a particular crop. redekopmfg.com This practice allows for the rotation of herbicides with different modes of action, a key strategy in delaying resistance. hracglobal.commsu.edu For instance, rotating a broadleaf crop with a grass crop can help manage different weed spectrums. redekopmfg.com Continuous cropping, on the other hand, can lead to a rapid buildup of specific pests and weeds, increasing the likelihood of resistance development. msu.edu Research has shown that crop rotation can significantly reduce the frequency of pest damage and increase crop yields. stockholmresilience.org

Cover Cropping: Planting cover crops, such as rye or clover, during fallow periods can effectively suppress weed growth by competing for essential resources like light, water, and nutrients. farmonaut.comfarmonaut.com Upon termination, the residue from cover crops acts as a natural mulch, further inhibiting weed seed germination. farmonaut.com This practice also improves soil health by increasing organic matter and promoting beneficial soil microorganisms. agronomyjournals.comfarmonaut.com

Intercropping: Growing two or more crops together in the same field, a practice known as intercropping, can also suppress weeds. farmonaut.comresearchgate.net The dense canopy created by multiple crops limits the amount of sunlight reaching the soil surface, thereby inhibiting weed growth. farmonaut.com

Planting Density and Row Spacing: Optimizing crop planting density and row spacing can enhance the crop's competitive advantage over weeds. google.com Higher seeding rates can lead to a denser crop canopy that shades out emerging weeds. farmonaut.com Selecting appropriate row spacing can also facilitate other weed control methods, such as inter-row cultivation. google.com

Mechanical and Physical Control

Mechanical and physical weed control methods involve the direct physical removal or destruction of weeds. These methods are often used in conjunction with other IWM practices to reduce reliance on herbicides.

Tillage: Tillage practices can be used to manage weeds by burying weed seeds, uprooting existing weeds, and preparing a seedbed for the crop. fao.org However, the type of tillage has significant implications for soil health and weed management. Conventional tillage, which inverts the soil, can effectively control some weeds but may also lead to soil erosion and moisture loss. unl.edumedcraveonline.com Conservation tillage systems, such as no-till, reduce soil erosion and conserve moisture but may increase reliance on herbicides for weed control. unl.edu The choice of tillage system should consider the specific soil type, climate, and cropping system. medcraveonline.com

Cultivation: Inter-row cultivation can be an effective way to control weeds that emerge between crop rows, reducing the need for in-crop herbicides. google.com

Mulching: Applying a layer of organic or synthetic material to the soil surface can prevent weed seed germination by blocking sunlight. mdpi.com

Chemical Control Strategies within an IWM Framework

While IWM aims to reduce reliance on herbicides, chemical control remains an important tool for managing weed populations. mdpi.comfarmpep.net When used within an IWM framework, the goal is to use herbicides judiciously and in a manner that minimizes the risk of resistance.

Herbicide Rotation and Tank Mixing: To prevent the development of resistance to a single herbicide mode of action, it is crucial to rotate herbicides with different mechanisms of action. hracglobal.commsu.edu Tank-mixing two or more herbicides with different modes of action that are effective against the same weed species can also be a powerful resistance management strategy. frontiersin.org

Following Label Recommendations: Adhering to the recommended application rates and timings on the herbicide label is essential for effective weed control and to avoid under-dosing, which can contribute to the selection of resistant weeds. google.commdpi.com

Research Findings on IWM Strategies

Numerous studies have demonstrated the effectiveness of IWM in managing herbicide-resistant weeds and promoting sustainable agriculture.

| IWM Strategy | Key Research Finding | Source |

| Crop Rotation | Significantly reduced the frequency of rootworm damage to Bt corn and increased yields by 15% over continuous corn production. | msu.edustockholmresilience.org |

| Cover Cropping | Suppresses weed emergence by creating a dense canopy and improves soil moisture and organic content. | farmonaut.comfarmonaut.com |

| Tillage | Conservation tillage reduces soil erosion and conserves moisture, but may increase reliance on herbicides. | unl.edu |

| Herbicide Rotation | Rotating herbicides with different modes of action is a critical tool in preventing the development of resistant pests. | msu.edu |

A study in Western Canada investigating IWM tactics for wild oat and other weeds found that while strategies like increased seeding rates and diverse crop rotations can be effective, their success can be species-dependent. frontiersin.orgcanolacouncil.org For example, wild buckwheat populations were not significantly affected by the IWM techniques tested. canolacouncil.org This highlights the importance of tailoring IWM plans to the specific weed challenges in a given field. growiwm.org

Ultimately, the successful implementation of IWM for mitigating this compound resistance requires a long-term, holistic approach that integrates multiple strategies to disrupt weed life cycles and reduce the selection pressure for resistance. bayer.comwur.nl

Analytical Methodologies for the Determination of Isoxachlortole and Its Metabolites in Environmental Matrices

Sample Preparation Techniques

Effective sample preparation is a critical initial step to isolate and concentrate isoxachlortole and its metabolites from environmental samples, thereby ensuring accurate and reliable analytical results. thermofisher.comorganomation.com This process aims to remove interfering substances from the sample matrix that could compromise the subsequent analysis. thermofisher.com

Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of this compound and its metabolites from water, soil, and plant samples. researchgate.netusda.govbioline.org.br This chromatographic technique separates components of a mixture based on their physical and chemical properties. nih.gov For water samples, SPE cartridges, such as those containing a polystyrene divinylbenzene (B73037) polymer resin, are utilized. researchgate.net In a typical procedure, the water sample is passed through the conditioned cartridge, after which the analytes are eluted with an appropriate solvent. researchgate.netbioline.org.br A sequential elution scheme may be necessary to separate the parent compound and its metabolites. researchgate.netusda.gov For instance, DKN and BA can be eluted with a 40% aqueous acetonitrile (B52724) (ACN) solution, while this compound is subsequently eluted with an 80% aqueous ACN solution. usda.gov

For soil and plant samples, the process often begins with homogenization and extraction using a solvent. phenomenex.comchromatographyonline.com Techniques like matrix solid-phase dispersion (MSPD) can combine homogenization and extraction in a single step. chromatographyonline.compjoes.com In this method, the sample is blended with a solid support material, and the analytes are then eluted with a suitable solvent. chromatographyonline.com An alternative approach for soil involves extraction with a solvent mixture, such as acetonitrile containing 1% acetic acid, followed by a cleanup step using sorbents like primary secondary amine, octadecylsilane, and graphitized carbon black. nih.gov Plant extraction may involve liquid-liquid extraction with a solvent like dichloromethane, followed by SPE for further purification. usda.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another effective approach for extracting pesticides from complex matrices like food and soil. thermofisher.com This method involves homogenizing the sample and then mixing it with a salt and an organic solvent to extract the target compounds. thermofisher.com

Table 1: Overview of Sample Preparation Techniques for this compound and its Metabolites

Matrix Preparation Technique Key Steps Reference Water Solid Phase Extraction (SPE) Use of polystyrene divinylbenzene polymer resin cartridges. Sequential elution with varying concentrations of acetonitrile to separate this compound, DKN, and BA. usda.gov Soil Matrix Solid-Phase Dispersion (MSPD) or Solvent Extraction with SPE cleanup Blending with a sorbent and elution (MSPD). Extraction with acetonitrile/acetic acid followed by cleanup with various sorbents. [6, 14, 32] Plant Liquid-Liquid Extraction followed by SPE Initial extraction with a solvent like dichloromethane, followed by SPE for purification and separation of the compounds. researchgate.net Corn QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction with acetonitrile solution containing 1% acetic acid, followed by purification with primary secondary amine, octadecylsilane, and graphitized carbon black sorbent. bioline.org.br

Chromatographic Separation Methods

Chromatography is a laboratory technique for the separation of a mixture. nih.gov The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. nih.gov The various constituents of the mixture travel at different speeds, causing them to separate. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its metabolites due to its suitability for separating polar and non-volatile compounds. researchgate.netusda.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for this purpose. usda.gov This method allows for the distinct separation and quantification of the parent compound and its more polar metabolites, DKN and BA. researchgate.netusda.gov

A common mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid such as formic acid or phosphoric acid to ensure good peak shape and resolution. sielc.com The use of formic acid is preferred for applications involving mass spectrometry detection. sielc.com The separation is typically achieved on a C8 (octyl) or C18 (octadecyl) column. researchgate.net The retention times for the compounds are influenced by their polarity, with the more polar BA metabolite eluting first, followed by DKN, and then the parent this compound. usda.gov

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. creative-proteomics.com However, the polar and non-volatile nature of this compound's metabolites, DKN and BA, makes their direct analysis by GC challenging. usda.gov Therefore, a derivatization step is necessary to convert these metabolites into more volatile and thermally stable forms. usda.govthermofisher.com

A common derivatization strategy involves converting both this compound and DKN to the BA metabolite, which is then derivatized to a volatile methyl ester. usda.gov This allows for the determination of total this compound residues, but it does not permit the individual quantification of the parent compound and its DKN metabolite. usda.gov This limitation highlights the advantage of HPLC methods for obtaining a more complete picture of the environmental fate of this compound. usda.gov The derivatization process for GC analysis typically involves two steps: methoximation of carbonyl groups and silylation of polar functional groups. thermofisher.com

High-Performance Liquid Chromatography (HPLC) for Polar and Non-Volatile Compounds

Detection and Quantification Techniques

Following chromatographic separation, sensitive and specific detection methods are required for the accurate quantification of this compound and its metabolites.

Ultraviolet (UV) spectroscopy is a common detection method used in conjunction with HPLC. researchgate.net This technique measures the absorption of UV light by the analytes as they elute from the chromatography column. sci-hub.se The amount of light absorbed is proportional to the concentration of the compound, allowing for quantification based on the Beer-Lambert law. sci-hub.se

For the analysis of this compound and its metabolites, different UV detection wavelengths are used to maximize sensitivity for each compound. For example, DKN can be detected at 300 nm, while BA is detected at 270 nm. researchgate.net The limits of quantitation for HPLC-UV methods are typically in the range of nanograms per liter (ng/L), with values around 150 ng/L for this compound, 100 ng/L for DKN, and 250 ng/L for BA in water samples. researchgate.net

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) are powerful detection techniques that offer significantly higher sensitivity and specificity compared to UV detection. researchgate.netusda.govfilab.fr These methods are often coupled with HPLC (LC-MS/MS) or GC (GC-MS). usda.govnih.gov MS works by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. filab.fr

Tandem mass spectrometry (MS/MS) involves two or more mass analyzers. labmanager.comnationalmaglab.org In a typical LC-MS/MS method for this compound analysis, the precursor ions of the target compounds are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. usgs.govusda.gov This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interferences from the sample matrix. usgs.gov

LC-MS/MS methods have been developed for the analysis of this compound and its metabolites at sub-microgram per kilogram (µg/kg) levels in soil and plant samples. usda.govresearchgate.net These methods can achieve limits of quantification as low as 0.06 µg/kg for soil and 0.3 µg/kg for plants. usda.govresearchgate.net For water samples, HPLC-MS can achieve a limit of quantitation of 50 ng/L for each compound. researchgate.net The high sensitivity and specificity of MS/MS make it the preferred method for detecting low-level environmental contamination and for detailed fate and transport studies. usgs.govusda.gov

Table 2: Performance Characteristics of Analytical Methods for this compound and its Metabolites

Analytical Method Matrix Compound Limit of Quantification (LOQ) Average Recovery (%) Reference HPLC-UV Ground Water This compound 150 ng/L 68.6 - 101.4 usda.gov Diketonitrile (DKN) 100 ng/L Benzoic Acid (BA) 250 ng/L HPLC-MS Ground Water This compound 50 ng/L 100.9 - 110.3 usda.gov Diketonitrile (DKN) 50 ng/L Benzoic Acid (BA) 50 ng/L HPLC-MS/MS Soil This compound 0.06 µg/kg 84 - 110 [1, 2] Diketonitrile (DKN) 0.06 µg/kg Benzoic Acid (BA) 0.06 µg/kg HPLC-MS/MS Forage Plants This compound 0.3 µg/kg 94 - 105 [1, 2] Diketonitrile (DKN) 0.3 µg/kg Benzoic Acid (BA) 0.3 µg/kg

Ultraviolet (UV) Spectroscopy for Detection and Quantification

Challenges and Improvements in Trace Analysis and Multi-Residue Procedures

The analytical determination of this compound and its principal metabolites—diketonitrile (DKN) and benzoic acid (BA)—in environmental matrices presents a significant challenge due to the low concentrations at which they are found and the complexity of the sample matrices. usda.govnih.gov Effective monitoring requires robust, sensitive, and efficient analytical procedures capable of detecting these compounds at trace levels, often below one microgram per kilogram (<1 µg/kg). usda.gov

A primary difficulty lies in the inherent properties of the analytes and their interaction with environmental samples like soil, water, and plant tissues. These challenges, alongside significant methodological improvements, are detailed below.

Challenges in Trace and Multi-Residue Analysis

The accurate quantification of this compound and its metabolites is complicated by several factors, ranging from analyte stability to matrix interference.

Matrix Effects : Environmental samples are complex mixtures containing numerous organic and inorganic compounds. itrcweb.org During analysis with techniques like liquid chromatography-mass spectrometry (LC-MS), co-extracted matrix components can interfere with the ionization of the target analytes. nih.govrestek.com This phenomenon, known as the matrix effect, can lead to either signal suppression or enhancement, compromising the accuracy and reproducibility of quantitative results. restek.comtandfonline.com Leafy green vegetables, for instance, have been shown to cause significant matrix effects. tandfonline.comtandfonline.com

Varying Physicochemical Properties of Metabolites : this compound and its metabolites (DKN and BA) possess different polarities, volatilities, and thermal stabilities. usda.gov This makes simultaneous analysis with a single method challenging. For example, traditional gas chromatography (GC) methods are often unsuitable for the polar and thermally labile metabolites, requiring a derivatization step that converts both the parent compound and DKN into the BA form. usda.gov This provides an incomplete picture of the environmental fate of the individual compounds. usda.gov

Low Environmental Concentrations : this compound is applied at low rates, and it degrades relatively quickly in the environment, resulting in trace-level residues that are difficult to detect. usda.govusgs.gov This necessitates analytical methods with exceptionally low limits of detection (LOD) and quantification (LOQ). usda.gov

Sample Preparation and Analyte Loss : The process of extracting and cleaning up samples before analysis can be a source of error. fastercapital.com Trace amounts of analytes can be lost through adsorption to container surfaces or during cleanup steps designed to remove interfering matrix components. sci-hub.stelsevier.com Contamination during sample collection, handling, or analysis is another significant challenge that can lead to inaccurate results. fastercapital.com

Table 1: Key Challenges in the Analysis of this compound and its Metabolites

| Challenge | Description | Impact on Analysis |

|---|---|---|

| Matrix Effects | Interference from co-extracted compounds in complex samples (soil, plants) affecting analyte ionization in LC-MS. nih.govrestek.com | Inaccurate quantification (signal suppression or enhancement), reduced sensitivity, and poor reproducibility. restek.comtandfonline.com |

| Analyte Physicochemical Diversity | This compound and its metabolites (DKN, BA) have different polarities and thermal stabilities. usda.gov | Difficulty in simultaneous extraction and analysis; unsuitability of certain techniques like GC without derivatization. usda.gov |

| Trace Level Concentrations | Low application rates and environmental degradation result in very low residue levels (<1 µg/kg). usda.gov | Requires highly sensitive instrumentation and methods with very low detection and quantification limits. usda.govnih.gov |

| Sample Preparation Complexity | Risk of analyte loss during extraction and cleanup steps or contamination from external sources. fastercapital.comsci-hub.st | Underestimation of residue levels and potential for false positives, affecting overall data quality. fastercapital.com |

Improvements and Modern Analytical Strategies

To overcome these challenges, significant advancements have been made in analytical methodologies, particularly in sample preparation and detection techniques.

Advanced Chromatographic Techniques : The standard has shifted towards High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). usda.govnih.gov This technique is well-suited for analyzing compounds with a wide range of polarities and thermal properties without requiring derivatization, enabling the simultaneous and accurate measurement of this compound, DKN, and BA. usda.gov The use of high-resolution mass spectrometry (HRMS) further enhances selectivity, which helps to minimize matrix interference. restek.comamericanpharmaceuticalreview.com

Improved Sample Preparation Methods (QuEChERS) : The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been widely adopted and modified for pesticide residue analysis. phenomenex.comquechers.eusepscience.com This approach streamlines the extraction and cleanup process, offering high recovery rates for a broad spectrum of pesticides from diverse and complex matrices. sigmaaldrich.comhawach.com Specific sorbents used in the dispersive solid-phase extraction (dSPE) cleanup step, such as primary secondary amine (PSA), C18, and graphitized carbon black (GCB), effectively remove interferences like sugars, lipids, and pigments. sigmaaldrich.commdpi.com

Enhanced Detection and Quantification Limits : Modern HPLC-MS/MS methods have achieved significant improvements in sensitivity. usda.gov Research has demonstrated validated methods with Limits of Quantification (LOQ) as low as 0.06 µg/kg in soil and 0.3 µg/kg in plant samples for this compound and its metabolites. usda.govresearchgate.net These low detection levels are crucial for assessing the environmental fate of these compounds accurately. usda.gov

Table 2: Improvements in Analytical Methodologies for this compound

| Improvement/Technique | Principle | Advantage for this compound Analysis |

|---|---|---|

| HPLC-MS/MS | Separates compounds based on their interaction with a stationary phase and detects them based on their mass-to-charge ratio, providing high selectivity and sensitivity. usda.govamericanpharmaceuticalreview.com | Allows for the simultaneous quantification of the parent compound and its polar metabolites (DKN, BA) without derivatization, providing a complete residue profile. usda.govnih.gov |

| QuEChERS | A streamlined sample preparation method involving solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup. quechers.euhawach.com | Reduces matrix effects, improves analyte recovery, simplifies the workflow, and is applicable to a wide range of pesticides and matrices. phenomenex.comsigmaaldrich.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, allowing for the differentiation of target analytes from matrix interferences with very similar masses. restek.comamericanpharmaceuticalreview.com | Increases confidence in compound identification and reduces the likelihood of false positives, which is critical for multi-residue screening. restek.com |

Detailed research findings highlight the success of these improved methods. For instance, a validated HPLC-MS/MS method demonstrated excellent sensitivity for detecting this compound and its metabolites in both soil and plant matrices.

Table 3: Research Findings on Detection and Quantification Limits using an Improved HPLC-MS/MS Method

| Analyte | Matrix | Method | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Source |

|---|---|---|---|---|---|

| This compound (IXF) | Soil | HPLC-MS/MS | 0.01 | 0.06 | usda.govresearchgate.net |

| Diketonitrile (DKN) | Soil | HPLC-MS/MS | 0.002 | 0.06 | usda.govresearchgate.net |

| Benzoic Acid (BA) | Soil | HPLC-MS/MS | 0.01 | 0.06 | usda.govresearchgate.net |

| This compound (IXF) | Plant (Forage) | HPLC-MS/MS | 0.05 | 0.3 | usda.govresearchgate.net |

| Diketonitrile (DKN) | Plant (Forage) | HPLC-MS/MS | 0.01 | 0.3 | usda.govresearchgate.net |

| Benzoic Acid (BA) | Plant (Forage) | HPLC-MS/MS | 0.05 | 0.3 | usda.govresearchgate.net |

These advancements in analytical methodologies are critical for the continued monitoring of this compound in the environment, ensuring that regulatory standards can be met and that a clear understanding of the herbicide's environmental behavior can be established. The development of robust multi-residue procedures not only enhances efficiency in laboratories but also provides the high-quality data needed for comprehensive environmental risk assessments.

Ecological Interactions and Environmental Biotransformation of Isoxachlortole

Impact on Non-Target Plant Species and Phytotoxicity Studies

Isoxachlortole and its primary degradate, RPA 202248 (a diketonitrile or DKN), are known to be phytotoxic to non-target terrestrial and aquatic plants. mda.state.mn.us This means they can cause injury or death to plants not intended to be affected by the herbicide. epa.gov The symptoms of this phytotoxicity often manifest as whitening or chlorosis of the foliage. cdms.net

Studies have shown that this compound is highly toxic to terrestrial plants. epa.gov In seedling emergence and vigor tests, a wide range of plant species, including various grasses, demonstrated detrimental effects at certain exposure levels. apvma.gov.au This high sensitivity is a significant concern, as even very low concentrations of this compound can harm susceptible plants. epa.gov For instance, sensitive dicot plants like turnip and navy beans have shown growth inhibition at extremely low rates. centerforfoodsafety.org

The mobility of the DKN degradate is a key factor in its impact on non-target species. epa.gov While the parent compound, this compound, has low vapor pressure, the mobile nature of DKN means it can move off-site from the application area, potentially contaminating groundwater and surface water. epa.govcenterforfoodsafety.org This off-target movement poses a risk of injury to susceptible non-target plants. epa.gov The persistence of both this compound and DKN in soil and water, and their potential for accumulation, further heighten the risk to plant life beyond the treated fields. centerforfoodsafety.org